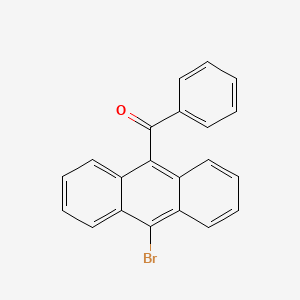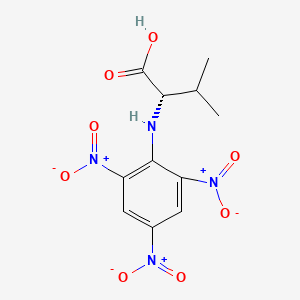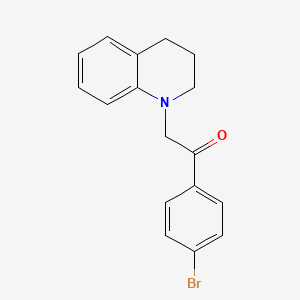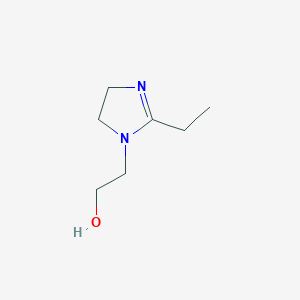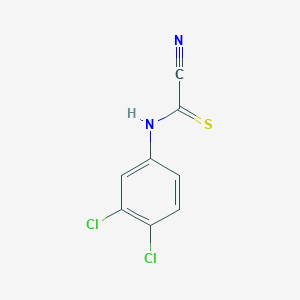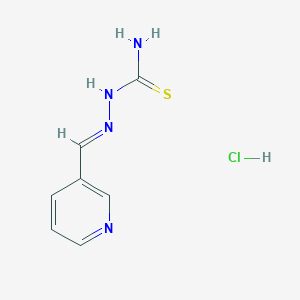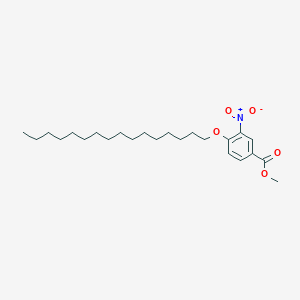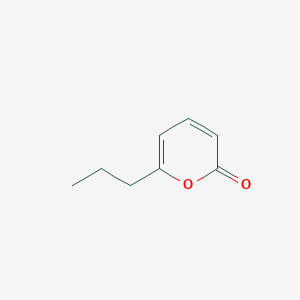
6-Propyl-2h-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a member of the pyranone family, characterized by a six-membered ring containing one oxygen atom and a ketone functional group. This compound is known for its pleasant coconut-like aroma and is often used in the flavor and fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Propyl-2H-pyran-2-one can be synthesized through various methods. One common approach involves the cyclization of 5-hydroxyoctanoic acid under acidic conditions to form the lactone ring . Another method includes the hydroalkoxylation of γ-hydroxy olefins using platinum or lanthanide triflates as catalysts . These reactions typically require mild to moderate temperatures and can be carried out in various solvents, including room temperature ionic liquids .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the cyclization of 5-hydroxyoctanoic acid is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is then purified through distillation or crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Propyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted lactones and open-chain compounds.
Wissenschaftliche Forschungsanwendungen
6-Propyl-2H-pyran-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Propyl-2H-pyran-2-one involves its interaction with various molecular targets. It can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms . In biological systems, it may inhibit specific enzymes or proteins, leading to its observed bioactive effects . The exact molecular pathways are still under investigation, but it is believed to involve interactions with cellular membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
6-Propyl-2H-pyran-2-one is similar to other lactones such as δ-decalactone and γ-octalactone. it is unique due to its specific structure and aroma profile .
Similar Compounds
δ-Decalactone: Known for its peach-like aroma.
γ-Octalactone: Known for its creamy, coconut-like aroma.
These compounds share similar chemical structures but differ in their sensory properties and specific applications in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
5247-93-8 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
6-propylpyran-2-one |
InChI |
InChI=1S/C8H10O2/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3 |
InChI-Schlüssel |
DIYWMJFAVIYCGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=CC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14744734.png)

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt](/img/structure/B14744743.png)
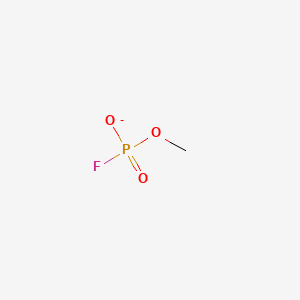
![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)
